molecular formula C17H21NO4 B2784166 Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate CAS No. 1803588-48-8

Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate

Cat. No.: B2784166
CAS No.: 1803588-48-8
M. Wt: 303.358
InChI Key: GSHKODJJOFCOBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, a benzyloxy group, and an azetidine ring, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common method includes the reaction of a suitable azetidine derivative with a benzyloxy-containing compound under controlled conditions. The tert-butyl group is often introduced using tert-butyl anhydride or tert-butyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. Its structural complexity allows for the exploration of binding affinities and biological activity.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound lacks the benzyloxy group, making it structurally simpler.

  • Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate: This compound has a similar structure but lacks the oxoethylidene group.

Uniqueness: Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate stands out due to its combination of the tert-butyl group, benzyloxy group, and azetidine ring

Properties

IUPAC Name

tert-butyl 3-(2-oxo-2-phenylmethoxyethylidene)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-10-14(11-18)9-15(19)21-12-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHKODJJOFCOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)OCC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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